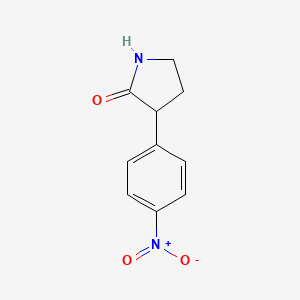

3-(4-Nitrophenyl)pyrrolidin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-nitrophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-10-9(5-6-11-10)7-1-3-8(4-2-7)12(14)15/h1-4,9H,5-6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLERBMMVUHGRIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 4 Nitrophenyl Pyrrolidin 2 One and Its Analogues

Strategic Approaches to the Pyrrolidin-2-one Core Construction

The formation of the pyrrolidin-2-one ring is a critical step in the synthesis of the target compound and its derivatives. Various methodologies have been developed to achieve this, ranging from classical cyclization reactions to modern multicomponent protocols.

Cyclization Reactions for Pyrrolidin-2-one Ring Formation

Intramolecular cyclization is a fundamental and widely employed strategy for the synthesis of the pyrrolidin-2-one ring. These reactions typically involve the formation of a carbon-nitrogen bond to close a five-membered ring.

One common approach is the reductive cyclization of γ-nitro esters. This method involves the reduction of a nitro group to an amine, which then undergoes intramolecular lactamization. For instance, the synthesis of 3,4-disubstituted pyrrolidin-2-ones can be achieved through an intermolecular Michael addition of substituted acetate (B1210297) Michael donors to nitroethene derivatives. Subsequent reduction of the nitro group leads to the formation of the lactam partial structure. acs.org

Radical cyclizations also offer a powerful tool for constructing the pyrrolidin-2-one skeleton. The radical cyclization of 1,n-enynes and 1,n-dienes has proven to be an attractive method. researchgate.net For example, 1,6-enynyl amides can undergo a radical reaction mediated by R2Zn to yield functionalized pyrrolidin-2-ones. researchgate.net

Furthermore, cationic cyclization/aziridinium (B1262131) ion formation/nucleophilic ring-opening sequences provide a pathway to pyrrolidines. Additionally, the electrochemical oxidative cyclization of 2-pyrrolidinones has been demonstrated as a viable method. acs.org

| Starting Material | Reaction Type | Key Features | Reference(s) |

| γ-nitro esters | Reductive Cyclization | Michael addition followed by nitro group reduction and lactamization | acs.org |

| 1,n-enynes/dienes | Radical Cyclization | Efficient for constructing functionalized pyrrolidin-2-ones | researchgate.net |

| N-substituted-2-alleneamides | Base-assisted Cyclization | 5-exo-dig cyclization under mild, transition-metal-free conditions | acs.org |

| Donor-Acceptor Cyclopropanes and Anilines | Ring-opening/Lactamization | One-pot transformation tolerant of various substituents | nih.gov |

| Pyridines | Photo-promoted Ring Contraction | Access to pyrrolidine (B122466) skeletons from readily available pyridines | osaka-u.ac.jp |

Multicomponent Reaction Protocols for Substituted Pyrrolidin-2-ones

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical tools for the synthesis of complex heterocyclic scaffolds like substituted pyrrolidin-2-ones in a single operation. researchgate.netnih.gov These reactions offer significant advantages over traditional multi-step syntheses by reducing waste and simplifying purification processes. researchgate.net

A notable example is the three-component reaction for the synthesis of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one, which can be further derivatized. jst-ud.vnjst-ud.vn Similarly, polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones can be synthesized via eco-friendly MCRs of aromatic aldehydes, amines, and dialkyl acetylenedicarboxylate (B1228247) or sodium diethyl oxalacetate. nih.gov

The Ugi four-component reaction (Ugi-4CR) is another versatile MCR that can be adapted for the synthesis of pyrrolidones. rloginconsulting.com For instance, a one-pot Ugi reaction of allenic acids, primary amines, isocyanides, and aldehydes, followed by a regioselective cyclization of the resulting N-substituted-2-allenamides, yields pyrrolidin-5-one-2-carboxamides. acs.org

Furthermore, a one-pot, three-component [3+2] cycloaddition reaction has been developed for the synthesis of rhodanine-substituted spirooxindole pyrrolidine derivatives. tandfonline.com This reaction involves the in-situ formation of an azomethine ylide from an isatin (B1672199) and an amino acid ester, which then reacts with a rhodanine (B49660) derivative. tandfonline.com

| Reaction Name/Type | Reactants | Key Features | Reference(s) |

| Three-component reaction | Aromatic aldehydes, amines, ethyl 2,4-dioxovalerate | Synthesis of 4-acetyl-3-hydroxy-3-pyrroline-2-ones | jst-ud.vnnih.gov |

| Ugi-4CR followed by cyclization | Allenic acids, primary amines, isocyanides, aldehydes | One-pot synthesis of pyrrolidin-5-one-2-carboxamides | acs.org |

| [3+2] Cycloaddition | Isatins, amino acid esters, rhodanine derivatives | Synthesis of spirooxindole pyrrolidine derivatives | tandfonline.com |

| Nitro-Mannich/lactamization cascade | Not specified | Direct synthesis of 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones | nih.gov |

| Organocatalyzed nitro-Michael addition and reductive cyclization | Indolylidenecyanoesters, nitroalkanes | Synthesis of multifunctionalized 3,3'-pyrrolidinyl-spirooxindoles | chemrxiv.orgresearchgate.net |

Ring-Opening and Lactamization Pathways

Ring-opening of cyclic precursors followed by lactamization provides another strategic route to the pyrrolidin-2-one core. A prominent example involves the use of donor-acceptor (DA) cyclopropanes. The reaction of DA cyclopropanes with primary amines like anilines and benzylamines, induced by a Lewis acid, leads to the formation of γ-aminoesters. Subsequent lactamization of these intermediates, often promoted by acid in a one-pot procedure, affords 1,5-substituted pyrrolidin-2-ones. nih.gov This method is notable for its tolerance of a wide range of substituents on both the cyclopropane (B1198618) and the amine. nih.gov

Another pathway involves the reductive ring-opening of cycloadducts. For example, the intramolecular Diels-Alder reaction of 2-amido substituted furans can lead to hexahydroindolinones after a nitrogen-assisted ring-opening of the initial cycloadduct. acs.org Similarly, the conversion of glutamic acid to 2-pyrrolidone can proceed through dehydration to pyroglutamic acid, followed by hydrogenation and then dehydrogenation-decarbonylation of the resulting pyroglutaminol. researchgate.net

Regioselective and Stereoselective Synthesis of 3-(4-Nitrophenyl)pyrrolidin-2-one Scaffolds

Achieving control over regioselectivity and stereoselectivity is paramount in the synthesis of complex, biologically active molecules. For this compound and its analogues, the development of asymmetric and diastereoselective methods is crucial.

Asymmetric Synthetic Routes to Pyrrolidinone Stereoisomers

The asymmetric synthesis of pyrrolidinones can be achieved through various strategies, often employing chiral catalysts or auxiliaries. Proline and its derivatives have emerged as powerful organocatalysts in this field. nih.gov For example, diarylprolinol silyl (B83357) ethers are effective catalysts for the asymmetric functionalization of aldehydes. nih.gov

A "clip-cycle" strategy has been developed for the asymmetric synthesis of pyrrolidines. whiterose.ac.uk This method involves the metathesis of Cbz-protected bis-homoallylic amines with a thioacrylate, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. whiterose.ac.uk This approach provides access to 2,2- and 3,3-disubstituted pyrrolidines with high enantioselectivities. whiterose.ac.uk

Furthermore, enantiopure 4-formyl-β-lactams can serve as synthons for the diastereoselective formation of chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines. These intermediates can then be converted to chiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines via rearrangement involving bicyclic aziridinium intermediates. nih.gov

| Strategy | Key Features | Catalyst/Auxiliary | Reference(s) |

| Organocatalysis | Asymmetric functionalization of aldehydes | Diarylprolinol silyl ethers | nih.gov |

| "Clip-Cycle" Synthesis | Enantioselective intramolecular aza-Michael cyclization | Chiral phosphoric acid | whiterose.ac.uk |

| Chiral Synthon Approach | Rearrangement of chiral azetidines | Enantiopure 4-formyl-β-lactams | nih.gov |

| Bifunctional Urea Catalysis | Highly enantioselective [3+2] annulation | Quinine-derived urea | rsc.org |

Diastereoselective Approaches for Nitro-substituted Pyrrolidinones

Diastereoselective synthesis of nitro-substituted pyrrolidinones is critical for controlling the relative stereochemistry of multiple stereocenters. A one-pot nitro-Mannich/lactamization cascade reaction has been developed for the direct synthesis of 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones with high levels of diastereoselectivity. nih.gov

Another powerful method is the diastereoselective synthesis of substituted pyrrolidines through a sequence of azomethine ylide cycloaddition and nucleophilic cyclization. nih.gov By controlling the demetalation of tin- or silicon-substituted iminium ions, this cascade reaction affords substituted pyrrolidines in high yields and diastereomeric purity. nih.gov

A sequential nitro-Michael addition and reductive cyclization cascade reaction provides a route to multifunctionalized 3,3'-pyrrolidinyl-spirooxindoles with high diastereoselectivity. chemrxiv.orgresearchgate.net This one-pot, two-stage process involves an initial organocatalyzed nitro-Michael addition followed by a metal-catalyzed reductive cyclization. chemrxiv.orgresearchgate.net

The synthesis of substituted chromenopyrrolidinones from natural amino acid derivatives has also been achieved with varying degrees of stereoselectivity through a sequence involving a Knoevenagel-transesterification and a palladium-catalyzed allylative cyclization. aalto.fi

| Method | Key Features | Stereochemical Outcome | Reference(s) |

| Nitro-Mannich/lactamization cascade | One-pot synthesis of 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones | High diastereoselectivity | nih.gov |

| Azomethine ylide cycloaddition/nucleophilic cyclization | Tuned mechanistic path for high diastereomeric purity | High diastereoselectivity | nih.gov |

| Nitro-Michael addition/reductive cyclization | One-pot, two-stage synthesis of spirooxindoles | High diastereoselectivity | chemrxiv.orgresearchgate.net |

| Knoevenagel-transesterification/Pd-catalyzed cyclization | Synthesis of substituted chromenopyrrolidinones | Varying diastereoselectivity | aalto.fi |

Control of Stereocenters at the 3-Position and Adjacent Carbons

The stereoselective synthesis of pyrrolidinones, which are core structures in many natural products and pharmaceuticals, presents a considerable challenge. unirioja.es Achieving control over the stereochemistry at the C3 position and any adjacent stereocenters is crucial for accessing specific, biologically active isomers.

One effective strategy involves the diastereoselective 1,3-dipolar cycloaddition of azomethine ylides with activated alkenes. For instance, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, generated in situ from imino esters, can produce densely substituted pyrrolidines with up to four stereogenic centers. chemistryviews.org This method, catalyzed by silver carbonate, offers good to excellent regio- and diastereoselectivity. chemistryviews.org The resulting products can be further transformed into valuable proline derivatives, which themselves can serve as organocatalysts. chemistryviews.org

Another powerful approach is the nitro-Mannich reaction followed by lactamization. ucl.ac.uk The conjugate addition of a diorganozinc species to a nitroacrylate, followed by an in-situ nitro-Mannich reaction and spontaneous lactamization, can generate three contiguous stereocenters in a highly diastereoselective manner in a one-pot reaction. ucl.ac.uk

Furthermore, the stereoselective reduction of a double bond in a precursor molecule can dictate the stereochemistry at the C3 position. For example, the hydrogenation of a double bond in a pyrrolidine precursor has been shown to proceed from the less hindered face of the molecule, leading to an all-cis configuration of the substituents. unirioja.es This method has been successfully applied to the enantiospecific synthesis of all-cis 2,3,4,5-substituted pyrrolidines from serine. unirioja.es

Interactive Table: Stereoselective Synthesis Methods for Pyrrolidinones

| Method | Key Features | Stereochemical Outcome | Reference |

| 1,3-Dipolar Cycloaddition | Ag₂CO₃ catalyzed reaction of N-tert-butanesulfinylazadienes and azomethine ylides. | Good to excellent regio- and diastereoselectivity, up to four stereogenic centers. | chemistryviews.org |

| Nitro-Mannich/Lactamization | One-pot reaction involving diorganozinc addition to a nitroacrylate. | Highly diastereoselective, creates three contiguous stereocenters. | ucl.ac.uk |

| Stereoselective Reduction | Hydrogenation of a double bond in a pyrrolidine precursor. | Leads to all-cis configuration of substituents. | unirioja.es |

Catalytic Strategies in the Synthesis of this compound Derivatives

Catalysis plays a pivotal role in the efficient and selective synthesis of pyrrolidinone derivatives. Various catalytic systems, including Lewis acids, organocatalysts, and heterogeneous catalysts, have been developed to facilitate these transformations.

Lewis Acid Catalysis in Pyrrolidinone Annulations

Lewis acid catalysis is a powerful tool for constructing pyrrolidinone rings through annulation reactions. acs.orgnih.govnih.gov These reactions often involve the activation of substrates, enabling cycloadditions that would otherwise be difficult to achieve. For example, the annulation of donor-acceptor cyclopropanes with various electrophiles, such as aldehydes or imines, is frequently promoted by Lewis acids. acs.orgresearchgate.net This approach can lead to the formation of highly functionalized pyrrolidinones with excellent diastereoselectivity. researchgate.net

Magnesium iodide (MgI₂) has been shown to be an effective catalyst for the annulation between donor-acceptor cyclopropanes and N-tosylaziridinedicarboxylate, yielding highly substituted 2H-furo[2,3-c]pyrroles containing four stereocenters. nih.gov Similarly, simple Lewis acids can catalyze the reaction of 2-(1-aroylcyclopropyl)malonates with aldehydes or 1,3,5-triazinanes to produce structurally diverse cyclic products. researchgate.net The combination of a bulky Lewis acid like carbaboranylmercuric chloride with silver triflate can also efficiently catalyze the cycloisomerization of 1,3-dienes to form allyl-substituted azacycles.

In the context of the Povarov reaction for synthesizing tetrahydroquinolines, various Lewis acids such as InCl₃, BiCl₃, AlCl₃, TiCl₄, and BF₃ have been evaluated, with InCl₃ demonstrating the highest efficacy in certain cases. nih.gov Lewis acids are crucial in these reactions as they promote the single-electron transfer from a photoredox catalyst to an amide carbonyl group, enabling C-N bond cleavage in unstrained pyrrolidines. nih.gov This strategy has been used for the skeletal remodeling of pyrrolidines into other valuable structures like aziridines and γ-lactones. nih.gov

Organocatalytic Methods for Pyrrolidinone Synthesis

Organocatalysis has emerged as a powerful and environmentally friendly alternative to metal-based catalysis for the synthesis of chiral molecules. acs.orgresearchgate.net Pyrrolidine-based organocatalysts, often derived from proline, are particularly effective in a wide range of asymmetric transformations. nih.govbeilstein-journals.orgmdpi.com

The synthesis of functionalized pyrrolidinones can be achieved through organocatalytic cascade reactions. For example, the domino reaction between pyrazolinone ketimines and γ-hydroxyenones, promoted by a hydroquinine-derived bifunctional squaramide catalyst, can produce oxazolidino spiropyrazolinones in good yields with high enantioselectivity. rsc.org Similarly, an enantioselective, one-pot synthesis of pyrrolidine core structures can be realized from glycine (B1666218) esters through a combination of several organocatalytic reactions. acs.org

New pyrrolidine-based organocatalysts are continually being developed and tested. For instance, novel organocatalysts synthesized from chiral imines derived from (R)-glyceraldehyde acetonide have proven effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.org The design of these catalysts often focuses on creating a sterically demanding environment around the catalytic site to enhance stereocontrol. beilstein-journals.org

Heterogeneous Catalysis in Nitrophenyl Pyrrolidinone Formation

Heterogeneous catalysis offers significant advantages in terms of catalyst recovery and recycling, making it a sustainable approach for chemical synthesis. researchgate.netresearchgate.net In the context of pyrrolidinone synthesis, various heterogeneous catalysts have been employed.

For the synthesis of pyrrolidinone derivatives, sulfonic acid-functionalized silica-coated magnetic nanoparticles have been used as a reusable catalyst under environmentally friendly conditions. jst-ud.vn Another example involves the use of Fe₃O₄/PEG-400/oxalic acid magnetic nanoparticles as a heterogeneous catalyst for the synthesis of pyrrolin-2-one derivatives. jst-ud.vn

The production of N-substituted pyrrolidones from levulinic acid can be achieved through microwave-assisted catalytic conversion over mono- or bimetallic catalysts supported on mesoporous silica (B1680970) or titania-doped silica. researchgate.net Furthermore, the reductive amination of itaconic acid and levulinic acid to produce N-vinyl-2-pyrrolidone monomers can be facilitated by a highly active, heterogeneous palladium catalyst. researchgate.net A Ru/C catalyst has also been found to be highly active for the conversion of itaconic acid to N-unsubstituted pyrrolidones. researchgate.net

Interactive Table: Catalytic Strategies for Pyrrolidinone Synthesis

| Catalysis Type | Catalyst Example | Reaction Type | Key Advantages | Reference(s) |

| Lewis Acid | MgI₂, InCl₃ | Annulation, Cycloaddition | High diastereoselectivity, activation of substrates. | nih.govnih.gov |

| Organocatalysis | Proline derivatives, Squaramide | Michael addition, Cascade reactions | High enantioselectivity, metal-free. | beilstein-journals.orgrsc.org |

| Heterogeneous | Pd/C, Ru/C, Magnetic Nanoparticles | Reductive amination, Cyclization | Catalyst reusability, sustainable. | researchgate.netjst-ud.vn |

Post-Synthetic Functionalization and Derivatization of this compound

Once the this compound core has been synthesized, further functionalization can be carried out to generate a diverse range of derivatives. A key transformation is the modification of the nitro group.

Transformations of the Nitro Group (e.g., Reduction to Amine)

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, as it introduces a versatile functional group that can participate in a wide array of subsequent reactions. wikipedia.orgjsynthchem.com Aromatic nitro compounds, such as this compound, can be reduced to the corresponding anilines using various methods. wikipedia.org

Catalytic hydrogenation is a common and efficient method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com While Pd/C is highly effective, Raney nickel is often preferred for substrates containing halogens to avoid dehalogenation. commonorganicchemistry.com

Metal-based reductions in acidic media, such as iron in acetic acid or tin(II) chloride, provide mild conditions for converting nitro groups to amines, often with good functional group tolerance. commonorganicchemistry.comscispace.com Zinc dust in the presence of ammonium (B1175870) chloride can be used to reduce nitro compounds to hydroxylamines. wikipedia.org Sodium borohydride, a mild reducing agent, can reduce nitro groups when used in conjunction with a transition metal complex like Ni(PPh₃)₄. jsynthchem.com

The choice of reducing agent can be critical for chemoselectivity. For instance, sodium sulfide (B99878) (Na₂S) can sometimes selectively reduce one nitro group in a molecule containing multiple nitro groups. commonorganicchemistry.com It is important to note that metal hydrides like lithium aluminum hydride (LiAlH₄) are generally not suitable for reducing aryl nitro compounds to anilines as they tend to form azo compounds. wikipedia.orgcommonorganicchemistry.com

The resulting amine, 3-(4-aminophenyl)pyrrolidin-2-one, is a valuable intermediate for the synthesis of a wide range of compounds, including pharmaceuticals and materials. jsynthchem.com

Interactive Table: Methods for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Key Features | Reference(s) |

| H₂/Pd/C | Catalytic hydrogenation | Highly efficient for aromatic and aliphatic nitro groups. | commonorganicchemistry.com |

| H₂/Raney Nickel | Catalytic hydrogenation | Useful for substrates with halogen substituents. | commonorganicchemistry.com |

| Fe/Acid | Acidic media | Mild conditions, good functional group tolerance. | commonorganicchemistry.com |

| SnCl₂ | Mild reducing agent | Good for substrates with other reducible groups. | commonorganicchemistry.com |

| NaBH₄/Ni(PPh₃)₄ | Room temperature, EtOH | Enhances reducing power of NaBH₄. | jsynthchem.com |

| Na₂S | - | Can offer chemoselectivity for multiple nitro groups. | commonorganicchemistry.com |

Chemical Modifications at the Pyrrolidinone Ring Positions

The pyrrolidinone ring of this compound offers several sites for chemical modification, allowing for the introduction of various substituents and the creation of diverse chemical libraries. These modifications can be broadly categorized into reactions at the nitrogen atom and the carbon atoms of the ring.

N-substitution is a common strategy to introduce structural diversity. For instance, N-substituted 3,4-pyrroledicarboximides can be synthesized through a one-pot, three-component condensation of a pyrrolo[3,4-c]pyrrole (B14788784) scaffold with secondary amines and formaldehyde. nih.gov This method has been used to prepare a series of derivatives with various substituents on the nitrogen atom. nih.gov

Modifications at the carbon positions of the pyrrolidinone ring can lead to the formation of more complex structures. For example, 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one can be prepared via a three-component reaction. researchgate.netbohrium.com This intermediate can then be reacted with aliphatic amines to yield 1,4,5-trisubstituted pyrrolidine-2,3-diones. researchgate.netbohrium.com These pyrrolidine-2,3-diones are valuable intermediates for the synthesis of other nitrogen-containing heterocycles. researchgate.netbohrium.comjst-ud.vn Furthermore, selective synthesis of pyrrolidin-2-ones can be achieved through cascade reactions of N-substituted piperidines, involving a domino process of in situ formation of pyrrolidine-2-carbaldehyde (B1623420) followed by subsequent transformations. rsc.org

Another approach involves the α-sulfenylation of N-propargylic β-enaminones. Treatment with 4-nitrobenzenesulfenyl chloride leads to α-sulfenylated intermediates, which then undergo nucleophilic cyclization to afford 4-methylene-3-[(4-nitrophenyl)thio]-1-pyrrolines. researchgate.net This method demonstrates good tolerance to a variety of aromatic and heteroaromatic groups. researchgate.net

The table below summarizes some examples of chemical modifications at the pyrrolidinone ring positions.

| Starting Material | Reagents and Conditions | Product | Reference |

| Pyrrolo[3,4-c]pyrrole scaffold | Secondary amines, formaldehyde, C2H5OH | N-substituted 3,4-pyrroledicarboximides | nih.gov |

| 4-Acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one | Aliphatic amines (e.g., methylamine, 4-methoxybenzylamine) | 1,4,5-Trisubstituted pyrrolidine-2,3-diones | researchgate.netbohrium.com |

| N-Substituted piperidines | Oxidant, additive | Pyrrolidin-2-ones | rsc.org |

| N-Propargylic β-enaminones | 4-Nitrobenzenesulfenyl chloride, then NaH or Cs2CO3 | 4-Methylene-3-[(4-nitrophenyl)thio]-1-pyrrolines | researchgate.net |

Synthesis of Polycyclic and Fused Systems Incorporating this compound Moiety

The this compound moiety can be incorporated into more complex polycyclic and fused ring systems, which are of significant interest in medicinal chemistry due to their rigid frameworks and potential for specific biological interactions.

One common strategy for constructing fused rings is the Diels-Alder reaction. researchgate.netacs.orgucsb.edunih.gov For example, the reaction of 2-vinylthiophenes with N-phenylmaleimide can lead to the formation of 5-(pyrrolidin-3-yl)thieno[3,2-e]isoindoles through a Diels-Alder/ene cascade. researchgate.net Similarly, an iridium-catalyzed reductive [3+2] cycloaddition of amides and conjugated alkenes provides a general and highly selective route to structurally complex pyrrolidines and polycyclic amine products. acs.org This method allows for the generation of a range of stabilized and unstabilized azomethine ylides, which then undergo cycloaddition to yield highly substituted pyrrolidines. acs.org

Another approach involves intramolecular cyclization reactions. For instance, the thermal intramolecular rearrangement of 3,6-dichloro-5-(2-pyrrolidin-1-ylcyclohept-l-enyl)-1,2,4-triazine leads to the formation of a novel 1H-pyrrolo[2,3-e]-1,2,4-triazine system. researchgate.net Furthermore, the regioselective cyclocondensation of 2,4-diacetyl-5-hydroxy-5-methyl-3-(nitrophenyl)cyclohexanones with cyanothioacetamide affords tetrahydroisoquinolines, which can be further cyclized to form thieno[2,3-c]isoquinolines. nih.gov

The synthesis of dispiro[benzothiophenone-indandione-pyrrolidine] derivatives has been achieved through an organocatalytic enantioselective [3+2] cycloaddition reaction between 2-arylidene-1,3-indandiones and N-2,2-difluoroethylbenzothiophenone imines. mdpi.com This method provides access to complex spirocyclic systems with three stereocenters in high yields and good stereoselectivity. mdpi.com

The following table provides examples of the synthesis of polycyclic and fused systems.

| Reactants | Reaction Type | Product | Reference |

| 2-Vinylthiophenes and N-phenylmaleimide | Diels-Alder/ene cascade | 5-(Pyrrolidin-3-yl)thieno[3,2-e]isoindoles | researchgate.net |

| Amides and conjugated alkenes | Iridium-catalyzed reductive [3+2] cycloaddition | Highly substituted pyrrolidines and polycyclic amines | acs.org |

| 3,6-Dichloro-5-(2-pyrrolidin-1-ylcyclohept-l-enyl)-1,2,4-triazine | Thermal intramolecular rearrangement | 1H-Pyrrolo[2,3-e]-1,2,4-triazine | researchgate.net |

| 2,4-Diacetyl-5-hydroxy-5-methyl-3-(nitrophenyl)cyclohexanones and cyanothioacetamide | Cyclocondensation and further cyclization | Thieno[2,3-c]isoquinolines | nih.gov |

| 2-Arylidene-1,3-indandiones and N-2,2-difluoroethylbenzothiophenone imines | Organocatalytic enantioselective [3+2] cycloaddition | Dispiro[benzothiophenone-indandione-pyrrolidine]s | mdpi.com |

Structural Elucidation and Confirmation of Synthetic Products using Advanced Spectroscopic Methods

The unambiguous determination of the structure of newly synthesized analogues of this compound is crucial. A combination of advanced spectroscopic methods is employed for this purpose, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments are fundamental for elucidating the connectivity and stereochemistry of the synthesized molecules. researchgate.netbohrium.comjst-ud.vn For example, in the structural confirmation of N-(1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-one derivatives, ¹H NMR and COSY experiments were used to assign the protons and determine their coupling constants, which provided insights into the stereochemistry of the molecule. researchgate.net Similarly, the structures of 1,4,5-trisubstituted pyrrolidine-2,3-diones were confirmed using ¹H NMR, ¹³C NMR, HSQC, and HMBC experiments. researchgate.netbohrium.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact molecular weight of the synthesized compounds, confirming their elemental composition. researchgate.netbohrium.com For instance, the mass spectrum of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one showed a molecular ion peak at m/z 351, which matched its calculated molecular weight. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. This technique is invaluable for establishing the absolute configuration of chiral centers and confirming the stereochemistry of complex molecules. researchgate.netunirioja.esscirp.orgacs.orgresearchgate.netresearchgate.netnih.gov For example, the all-cis configuration of a tetrasubstituted pyrrolidine was unequivocally established by X-ray analysis of a crystalline derivative. unirioja.es The crystal structure of a 5,6,7,8-tetrahydroisoquinoline (B1330172) derivative was also determined by X-ray diffraction. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the synthesized molecules. For example, the IR spectrum of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one showed characteristic absorption bands for the amine, amide, and nitro groups. researchgate.net

The following table summarizes the spectroscopic data used to confirm the structure of a representative compound.

| Compound | Spectroscopic Data |

| N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one | IR (cm⁻¹): 3394 (amine), 1666 (amide), 1512 and 1342 (nitro group). researchgate.net¹H NMR (ppm): 5.69 (dd, 1H, 4-H), 4.65 (dd, 1H, 2-H), 2.13-1.99 (m, 2H, 3-H and 4''-H). researchgate.netMS (m/z): 351 [M]⁺. researchgate.net |

Chemical Reactivity and Transformation Mechanisms of 3 4 Nitrophenyl Pyrrolidin 2 One

Reactivity of the Nitro Group in the 4-Nitrophenyl Moiety

The nitro group (NO2) is a powerful modulator of the chemical properties of the aromatic ring to which it is attached. Its strong electron-withdrawing nature significantly influences the reactivity of the entire molecule.

Reductive Transformations and their Selectivity

The nitro group is readily susceptible to reduction, a transformation that is a cornerstone of many synthetic pathways. This process typically converts the nitro group into a primary amine (-NH2), yielding 3-(4-aminophenyl)pyrrolidin-2-one. A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used method where hydrogen gas (H2) is employed in the presence of a metal catalyst. commonorganicchemistry.com Palladium on carbon (Pd/C) is a frequent choice for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com For substrates where dehalogenation is a concern, Raney nickel can be a suitable alternative. commonorganicchemistry.com

Metal-Acid Systems: Combinations of an easily oxidized metal and an acid, such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl), are effective for reducing nitro groups to amines. masterorganicchemistry.com Zinc (Zn) in acidic conditions also provides a mild method for this conversion. commonorganicchemistry.com

Tin(II) Chloride: Tin(II) chloride (SnCl2) offers a mild route to reduce nitro groups to amines, often in the presence of other reducible functionalities. commonorganicchemistry.com

Sodium Sulfide (B99878): Sodium sulfide (Na2S) can be particularly useful when other reduction methods are not compatible with the substrate. commonorganicchemistry.com It can sometimes be used to selectively reduce one nitro group in a molecule containing multiple nitro groups. commonorganicchemistry.comstackexchange.com

The selectivity of the reduction can be influenced by the reaction conditions and the specific reducing agent used. For instance, in polynitro compounds, the least sterically hindered nitro group is often preferentially reduced. stackexchange.com The presence of other substituents on the aromatic ring can also direct the reduction. For example, a nitro group ortho to a hydroxyl or alkoxy group is often preferentially reduced. stackexchange.com

The successful reduction of the nitro group in 3-(4-nitrophenyl)pyrrolidin-2-one to an amine transforms the electronic properties of the phenyl ring, converting a strongly deactivating group into a strongly activating one. masterorganicchemistry.com This change has significant implications for subsequent reactions, particularly electrophilic aromatic substitution.

Electron-Withdrawing Effects on Molecular Reactivity

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. quora.com This property has a profound impact on the reactivity of both the phenyl ring and, to a lesser extent, the pyrrolidin-2-one ring.

The strong electron-withdrawing nature of the nitro group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution by decreasing the electron density of the ring. quora.com This makes it less nucleophilic and therefore less reactive towards electrophiles. quora.com The deactivating effect is most pronounced at the ortho and para positions relative to the nitro group. quora.com

Conversely, this electron deficiency makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr). nih.govmasterorganicchemistry.com The nitro group, particularly when positioned ortho or para to a leaving group, can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby increasing the reaction rate. masterorganicchemistry.comyoutube.comdoubtnut.comshaalaa.com

The electron-withdrawing effect of the 4-nitro group can also influence the reactivity of the pyrrolidin-2-one ring. A study on the reactions of 4-nitro- and 3-nitrophenyl 4-methylphenyl thionocarbonates with amines showed that the rate of nucleophilic attack was greater for the 4-nitro isomer. nih.gov This was attributed to the stronger electron-withdrawal of the 4-nitro group, which makes the carbonyl carbon more electrophilic and thus more susceptible to attack. nih.gov A similar effect can be anticipated for this compound, where the nitro group would enhance the electrophilicity of the lactam carbonyl carbon.

Reactions Involving the Pyrrolidin-2-one Lactam Ring

The pyrrolidin-2-one ring, a cyclic amide (γ-lactam), possesses its own characteristic reactivity, primarily centered around the amide functional group.

Nucleophilic Attack and Ring-Opening Reactions

The carbonyl carbon of the lactam is electrophilic and can be attacked by nucleophiles. Under certain conditions, this can lead to the opening of the lactam ring. The stability of the five-membered ring can make ring-opening less favorable than for larger lactam rings, but it can be achieved with strong nucleophiles or under forcing conditions, such as strong acid or base hydrolysis. researchgate.net

For instance, the hydrolysis of the lactam would involve the nucleophilic attack of water or hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a γ-amino acid derivative. The electron-withdrawing nitro group on the phenyl ring would likely increase the electrophilicity of the lactam carbonyl, potentially facilitating such nucleophilic attacks.

Opportunities for N-Substitution and Derivatization

The nitrogen atom of the pyrrolidin-2-one ring bears a proton that can be removed by a strong base. The resulting anion can then be reacted with various electrophiles, allowing for N-substitution and the synthesis of a wide range of derivatives. This is a common strategy for modifying the properties of pyrrolidinone-containing molecules. organic-chemistry.org

Derivatization at the nitrogen atom can be used to introduce a variety of functional groups, which can modulate the biological activity, solubility, and other physicochemical properties of the parent molecule. Common derivatization strategies include alkylation and acylation. Chemical derivatization is a significant step in enhancing the analytical performance of compounds in techniques like HPLC. nih.gov For example, derivatization reagents are often used to improve the chromatographic behavior and detector response of analytes. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Nitrophenyl Ring

The substitution pattern on the aromatic ring of this compound is heavily influenced by the directing effects of the existing substituents: the nitro group and the pyrrolidin-2-one moiety.

Electrophilic Aromatic Substitution:

The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution (EAS). uci.edumasterorganicchemistry.com This means that it slows down the rate of EAS reactions and directs incoming electrophiles to the positions meta to itself (i.e., positions 3 and 5 on the phenyl ring). The pyrrolidin-2-one substituent, attached at position 1, is generally considered to be an ortho-, para-director. However, the powerful deactivating and meta-directing influence of the nitro group at the para position will dominate. Therefore, any further electrophilic substitution on the nitrophenyl ring of this compound is expected to be difficult and would likely occur at the positions meta to the nitro group.

Nucleophilic Aromatic Substitution:

The presence of the strong electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (NAS). masterorganicchemistry.comyoutube.comyoutube.com This type of reaction typically requires a good leaving group on the aromatic ring. In the case of this compound, there isn't an inherent leaving group on the phenyl ring. However, if a derivative were synthesized with a leaving group (e.g., a halogen) at a position ortho or para to the nitro group, NAS would be a feasible reaction. youtube.comyoutube.com For example, in a compound like 4-(3-fluoro-4-nitrophenyl)pyrrolidin-2-one, the fluorine atom would be activated towards nucleophilic displacement due to the para-nitro group. nih.gov The reaction is greatly accelerated by electron-withdrawing groups that can stabilize the intermediate carbanion (Meisenheimer complex). masterorganicchemistry.com

Cycloaddition Reactions Involving this compound and its Precursors

Cycloaddition reactions are powerful, atom-economical transformations in organic synthesis that allow for the construction of cyclic molecules with high regio- and stereoselectivity. acs.orgrsc.org In the context of synthesizing the pyrrolidinone core, particularly substituted variants like this compound, two major types of cycloaddition reactions are of primary importance: 1,3-dipolar cycloadditions and Diels-Alder type reactions. These methods provide direct access to the heterocyclic scaffold from acyclic precursors.

1,3-Dipolar Cycloadditions

The 1,3-dipolar cycloaddition is a cornerstone for the synthesis of five-membered heterocycles and is considered a highly efficient method for constructing the pyrrolidine (B122466) ring. numberanalytics.comresearchgate.netwikipedia.org This reaction involves the combination of a 1,3-dipole and a dipolarophile, which is typically an alkene or alkyne, to form a five-membered ring through a concerted, six-pi-electron pericyclic mechanism. numberanalytics.comwikipedia.org

For the synthesis of 3-substituted pyrrolidines, the reaction between an azomethine ylide (a 1,3-dipole of the allyl-anion type) and an alkene (a dipolarophile) is particularly effective. rsc.orgnih.gov The synthesis of 3-nitropyrrolidine (B12994412) derivatives, including the structural backbone of this compound, can be achieved through the reaction of a non-stabilized azomethine ylide with a nitro-substituted alkene, such as a nitrostyrene (B7858105) derivative. durham.ac.uk

Mechanism and Regioselectivity

The reaction proceeds by generating an azomethine ylide in situ, often through the thermal decarboxylation of an α-amino acid like sarcosine (B1681465) in the presence of an aldehyde or ketone. acs.org This transient ylide then reacts with an electron-deficient alkene, such as a nitroalkene. The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory. acs.org Typically, these reactions follow a normal-electron demand (NED) pathway, where the controlling interaction is between the Highest Occupied Molecular Orbital of the dipole (HOMOdipole) and the Lowest Unoccupied Molecular Orbital of the dipolarophile (LUMOdipolarophile). acs.org

The electron-withdrawing nitro group on the alkene lowers the energy of its LUMO, facilitating the reaction with the nucleophilic azomethine ylide. organic-chemistry.org The regiochemical outcome is dictated by the electronic and steric properties of the reactants, with the nucleophilic carbon of the azomethine ylide preferentially attacking the more electrophilic β-carbon of the nitroalkene. acs.org This leads to the formation of 3-nitropyrrolidines. durham.ac.uk The stereoselectivity of the cycloaddition is controlled by the geometry of approach of the two reactants, which can lead to different diastereomers. acs.orgfrontiersin.org

Research has demonstrated the successful synthesis of various 3-nitropyrrolidines using a flow microreactor, which allows for precise control over reaction conditions and minimizes purification time. durham.ac.uk

Table 1: Synthesis of 3-Nitropyrrolidines via 1,3-Dipolar Cycloaddition in a Flow Reactor

| Entry | Nitroalkene | Amine | Aldehyde | Temp (°C) | Yield (%) | Purity (%) |

| 1 | trans-β-Nitrostyrene | Methylamine | Paraformaldehyde | 120 | 81 | >95 |

| 2 | 1-Nitrocyclohexene | Benzylamine | Paraformaldehyde | 80 | 65 | >95 |

| 3 | 2-Nitropropene | Methylamine | Paraformaldehyde | 60 | 75 | >95 |

This table is based on data for the synthesis of related 3-nitropyrrolidine compounds as described in the literature. durham.ac.uk

Diels-Alder Type Reactions in Pyrrolidinone Synthesis

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.com While the classic Diels-Alder reaction produces cyclohexene (B86901) derivatives, the hetero-Diels-Alder reaction, in which either the diene or the dienophile contains a heteroatom, provides a robust pathway to six-membered heterocycles. organic-chemistry.orgwikipedia.org These heterocycles can serve as versatile intermediates that can be transformed into pyrrolidinone structures.

One relevant approach is the aza-Diels-Alder reaction, where an imine acts as the dienophile. Another key strategy is the inverse-electron demand hetero-Diels-Alder reaction. organic-chemistry.orgpsu.edu In this variant, an electron-rich dienophile reacts with an electron-poor diene. This approach has been successfully used to synthesize 5,6-dihydro-4H-oxazines, which are known precursors to functionalized pyrrolidines. psu.edu

Mechanism and Application

A notable example involves the in situ generation of highly reactive nitroso alkenes from α-halooximes. These electron-poor dienes undergo a [4+2] cycloaddition with electron-rich enamines, which act as dienophiles. The enamines are typically formed from an aldehyde and a secondary amine catalyst, such as pyrrolidine. psu.edu The resulting 5,6-dihydro-4H-oxazine cycloadducts can be readily converted into a variety of other heterocycles, including pyrrolidines, through subsequent reduction or hydrolysis reactions. psu.edu

Furthermore, nitroalkenes themselves, which are precursors to this compound, are competent dienophiles in conventional Diels-Alder reactions. nih.gov Their reaction with a suitable diene can introduce the required nitroaryl functionality into a cyclic framework, which could then be elaborated into the target pyrrolidinone ring through subsequent chemical transformations.

Table 2: Catalytic Hetero-Diels-Alder Reaction of Nitroso Alkenes and Enamines

| Entry | α-Bromooxime | Aldehyde | Catalyst | Yield of Oxazine (%) |

| 1 | From Acetophenone | Propanal | Pyrrolidine (10 mol%) | 80 |

| 2 | From Acetophenone | Isovaleraldehyde | Pyrrolidine (10 mol%) | 75 |

| 3 | From 4'-Chloroacetophenone | Propanal | Pyrrolidine (10 mol%) | 81 |

| 4 | From Propiophenone | Propanal | Pyrrolidine (10 mol%) | 65 |

This table summarizes representative findings for the synthesis of 5,6-dihydro-4H-oxazines, which are precursors to substituted pyrrolidines. psu.edu

Computational and Theoretical Investigations of 3 4 Nitrophenyl Pyrrolidin 2 One

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for probing the molecular world. These methods provide a detailed picture of the electron distribution and energy levels within a molecule, which are fundamental to its chemical nature.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been widely applied to study the electronic structure and stability of molecules similar to 3-(4-nitrophenyl)pyrrolidin-2-one. For instance, a mechanistic study on the related compound, 1-(4-nitrophenyl)-5H-pyrrolin-2-one, utilized the M06/6-311G(d,p) level of theory to investigate its reactivity in cycloaddition reactions. This level of theory is well-suited for capturing the electronic effects of the nitro group and the pyrrolidinone ring.

DFT calculations allow for the optimization of the molecule's geometry, determining the most stable three-dimensional arrangement of its atoms. From this optimized geometry, various electronic properties can be calculated, providing a quantitative measure of the molecule's stability and reactivity.

Analysis of Frontier Molecular Orbitals and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

In the case of this compound, the presence of the electron-withdrawing nitro group on the phenyl ring is expected to significantly influence the energies of the frontier orbitals. The nitro group lowers the energy of the LUMO, making the molecule a better electron acceptor. The pyrrolidinone ring, on the other hand, can act as an electron-donating group, influencing the energy of the HOMO.

Reactivity indices, such as electronegativity, chemical hardness, and electrophilicity index, can be derived from the HOMO and LUMO energies. These indices provide a quantitative measure of a molecule's tendency to attract electrons, its resistance to deformation of its electron cloud, and its ability to act as an electrophile, respectively.

Table 1: Calculated Electronic Properties of a Representative Pyrrolidinone Derivative *

| Property | Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 5.0 eV |

| Electronegativity (χ) | 5.0 |

| Chemical Hardness (η) | 2.5 |

| Electrophilicity Index (ω) | 5.0 |

Data is hypothetical and for illustrative purposes, as specific experimental or calculated values for this compound were not available in the searched literature. The values are representative of what might be expected for a molecule with these functional groups.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the intricate details of chemical reactions. By calculating the energies of reactants, products, and the transition states that connect them, chemists can predict the most likely pathway a reaction will follow.

Transition State Analysis and Reaction Energetics

A transition state is a high-energy, short-lived molecular configuration that exists at the peak of the energy barrier between reactants and products. Identifying the structure and energy of the transition state is crucial for understanding the kinetics of a reaction. Computational methods can locate these elusive structures and calculate their energies, providing the activation energy of the reaction.

For reactions involving pyrrolidinone derivatives, such as cycloadditions, DFT calculations can be used to model the transition states for different possible reaction pathways. By comparing the activation energies, the most favorable pathway can be determined. For example, in the study of 1-(4-nitrophenyl)-5H-pyrrolin-2-one, the Gibbs free energy profiles for different reaction pathways were calculated to identify the kinetically and thermodynamically favored products.

Table 2: Hypothetical Reaction Energetics for a Reaction of a Pyrrolidinone Derivative *

| Parameter | Pathway A | Pathway B |

| Activation Energy (kcal/mol) | 25 | 30 |

| Reaction Energy (kcal/mol) | -15 | -10 |

Data is hypothetical and for illustrative purposes. Pathway A represents a more favorable reaction pathway due to its lower activation energy and more negative reaction energy.

Regio-, Chemo-, and Stereoselectivity Predictions

Many organic reactions can yield multiple products, depending on how the reactants come together. Computational chemistry can predict the regioselectivity (which atoms bond together), chemoselectivity (which functional group reacts), and stereoselectivity (the three-dimensional arrangement of the product) of a reaction.

These predictions are often based on the analysis of the frontier molecular orbitals of the reactants and the calculated energies of the various possible transition states. For instance, the interaction between the HOMO of one reactant and the LUMO of the other can determine the regioselectivity of a cycloaddition reaction. By modeling the transition states leading to different stereoisomers, the stereochemical outcome of a reaction can be predicted. In the case of the cycloaddition reaction with 1-(4-nitrophenyl)-5H-pyrrolin-2-one, computational studies successfully predicted the observed chemo- and regioselectivity.

Molecular Dynamics and Conformation Studies

Molecules are not static entities; they are constantly in motion, vibrating, rotating, and changing their shape. Molecular dynamics (MD) simulations provide a way to study these dynamic processes by simulating the movement of atoms over time.

For a molecule like this compound, which has several rotatable bonds, multiple conformations (different spatial arrangements of the atoms) are possible. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors.

Intermolecular Interactions and Crystal Packing Analysis

The study of intermolecular interactions is fundamental to understanding the solid-state behavior of molecular compounds. For nitrophenyl-substituted pyrrolidines, computational methods such as Hirshfeld surface analysis and energy framework calculations provide profound insights into how individual molecules assemble into a stable crystal lattice. These analyses help in quantifying the various non-covalent interactions that govern the supramolecular architecture.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like normalized contact distance (d_norm) onto the surface, it is possible to identify key contact points between adjacent molecules. The surface is generated based on the electron distribution of a molecule within the crystal, providing a graphical representation of its spatial boundaries.

For heterocyclic compounds containing a nitrophenyl group, a variety of interactions are typically observed. While specific data for this compound is not available in the cited literature, analysis of a related compound, 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole, reveals the typical contributions of various contacts. nih.gov These interactions, which would be analogous to those expected for the title compound, include significant contributions from hydrogen-hydrogen, nitrogen-hydrogen, and oxygen-hydrogen contacts.

Table 1: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Nitrophenyl-Containing Heterocycle. nih.gov (Data from 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole)

| Interatomic Contact | Contribution (%) |

| H···H | 31.5 |

| N···H/H···N | 19.2 |

| O···H/H···O | 14.5 |

| N···C/C···N | 10.9 |

| C···H/H···C | 10.2 |

| C···C | 5.2 |

| O···N/N···O | 4.0 |

| O···C/C···O | 2.4 |

| N···N | 2.1 |

The data indicates that H···H contacts are the most abundant, a common feature in organic molecules. nih.gov The significant percentages for contacts involving nitrogen and oxygen atoms (N···H, O···H) highlight the crucial role of hydrogen bonding and other polar interactions in the crystal packing, driven by the nitro and lactam functionalities. nih.gov

Energy Framework Analysis

To further understand the energetics of the crystal packing, interaction energy calculations are performed. This analysis quantifies the strength of the interactions between molecular pairs within the crystal lattice. The total interaction energy (E_total) is typically decomposed into four components: electrostatic (E_ele), polarization (E_pol), dispersion (E_dis), and repulsion (E_rep). These energy components are calculated for neighboring molecules to create an "energy framework," which provides a visual representation of the topology and strength of the packing. rasayanjournal.co.in

Electrostatic Energy: Arises from the interaction between the static charge distributions of the molecules.

Dispersion Energy: A significant stabilizing component originating from instantaneous fluctuations in electron density.

Polarization Energy: Represents the stabilizing interaction from the distortion of a molecule's charge distribution by another.

Repulsion Energy: A destabilizing term arising from the Pauli exclusion principle at short intermolecular distances.

Studies on related heterocyclic systems show that dispersion and electrostatic forces are often the dominant contributors to the stability of the crystal structure. rasayanjournal.co.inmdpi.com The energy frameworks are visualized as cylinders connecting the centroids of interacting molecules, where the cylinder radius is proportional to the magnitude of the interaction energy. This allows for an intuitive grasp of the packing anisotropy and the most significant stabilizing interactions.

Table 2: Example Interaction Energy Components (kJ/mol) for a Molecular System. (Based on methodology from studies on aminopyridine derivatives) rasayanjournal.co.in

| Molecular Pair | E_ele | E_pol | E_dis | E_rep | E_total |

| Pair 1 | -55.2 | -25.1 | -182.5 | 85.3 | -177.5 |

| Pair 2 | -48.7 | -20.8 | -165.3 | 79.1 | -155.7 |

| Pair 3 | -15.9 | -5.4 | -60.1 | 28.6 | -52.8 |

In many nitrophenyl-containing crystal structures, molecules are linked by interactions such as C—H···N and C—H···O hydrogen bonds, as well as π–π stacking interactions between aromatic rings. nih.govnih.gov These interactions often lead to the formation of well-defined supramolecular motifs like chains, ribbons, or sheets, which then assemble to form the final three-dimensional crystal structure. nih.gov The combination of Hirshfeld surface analysis and energy framework calculations provides a comprehensive picture of these packing arrangements and the forces that drive them.

Advanced Applications of 3 4 Nitrophenyl Pyrrolidin 2 One in Contemporary Chemical Research

Role as a Key Synthetic Intermediate for Complex Molecules

The inherent reactivity of the pyrrolidinone ring, coupled with the functional handles provided by the nitroaryl group, positions 3-(4-Nitrophenyl)pyrrolidin-2-one as a valuable intermediate in the synthesis of more complex molecules. The pyrrolidinone structure itself is a common core in a multitude of biologically active alkaloids and synthetic compounds, including inhibitors of enzymes like glycosidase, and excitatory amino acids. unirioja.es

The synthesis of functionalized pyrrolidinone scaffolds can be achieved through various methods, including cascade reactions. For instance, arylsulfonamides can react with cyclopropane (B1198618) diesters to form α-arylated pyrrolidinones in a one-pot process. acs.org This highlights the adaptability of the pyrrolidinone core for further chemical modifications. The nitro group on the phenyl ring of this compound offers a versatile point for chemical transformation. It can be readily reduced to an aniline (B41778), which then serves as a key functional group for a wide array of subsequent reactions, enabling the construction of more elaborate molecular architectures. acs.org

Furthermore, the pyrrolidinone scaffold can be incorporated into larger, more complex structures. For example, it serves as an intermediate in the synthesis of dihydropyrroloquinoline derivatives, which have shown potential as anticancer agents. chemicalbook.com The strategic placement of the nitro group allows for its conversion into other functionalities, thereby facilitating the assembly of intricate molecular frameworks with potential therapeutic applications.

Catalytic Applications and Ligand Design Incorporating the Pyrrolidinone Scaffold

The pyrrolidinone scaffold is not only a building block for complex molecules but also plays a crucial role in the development of catalysts and ligands for asymmetric synthesis. nih.gov Chiral pyrrolidines are prominent organocatalysts, effectively promoting various chemical transformations in an environmentally friendly manner. mdpi.com

The design of novel ligands often incorporates the pyrrolidinone moiety to create a specific chiral environment around a metal center or to act as a hydrogen-bond donor, influencing the stereochemical outcome of a reaction. For instance, chiral pyrrolidines have been successfully used in Michael additions and asymmetric aldol (B89426) reactions. mdpi.com The stereogenicity of the carbon atoms in the pyrrolidinone ring is a key feature that allows for the control of the spatial orientation of substituents, which in turn dictates the catalyst's or ligand's efficacy and selectivity. nih.gov

While direct catalytic applications of this compound are not extensively documented, the broader class of pyrrolidinone-based structures is integral to ligand design. The presence of the 4-nitrophenyl group can influence the electronic properties of the pyrrolidinone ring, which could be exploited in the design of new catalysts. The development of pyrrolidinone derivatives as ligands for transition metals remains an active area of research, with the potential to create highly efficient and selective catalytic systems. nih.gov

Potential in Materials Science and Photophysical Studies

The unique electronic and structural features of this compound suggest its potential for applications in materials science, particularly in the realm of photophysical phenomena like solvatochromism and aggregation-induced emission (AIE).

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This property is often observed in molecules with significant charge transfer character in their excited state. While specific studies on the solvatochromism of this compound are limited, related structures containing a nitrophenyl group attached to a heterocyclic core have demonstrated solvatochromic behavior. rsc.org The nitro group, being a strong electron-withdrawing group, can induce a charge transfer from the pyrrolidinone ring upon photoexcitation, making the molecule sensitive to the solvent environment.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. wikipedia.org This is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways and enhances fluorescence. wikipedia.org While many traditional fluorophores suffer from aggregation-caused quenching (ACQ), AIE-active materials, or "AIEgens," have found applications in various fields, including sensors and bio-imaging. wikipedia.orgnih.gov

Research has shown that introducing benzoyl or benzyl (B1604629) groups to planar chromophores can induce AIE. rsc.org Furthermore, the protonation of pyridines can lead to AIE activity. rsc.org While not directly studied for this compound, related nitrophenyl-substituted compounds have been investigated for their AIE properties. For example, a nitrophenyl-substituted pyrrolidinone-fused 1,2-azaborine (B1258123) was found to exhibit both solvatochromism and AIE. rsc.org This suggests that the this compound scaffold could be a promising candidate for the design of new AIE-active materials. The interplay between the electron-withdrawing nitro group and the pyrrolidinone ring could lead to unique photophysical properties upon aggregation.

Structure-Activity Relationship Studies in Related Pyrrolidinone Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. The pyrrolidinone scaffold has been the subject of extensive SAR studies in various therapeutic areas. nih.gov These studies have revealed that the biological activity of pyrrolidinone derivatives is highly dependent on the nature and position of the substituents on the ring. nih.gov

For instance, in the context of anticancer activity, the substitution pattern on the pyrrolidinone ring can significantly impact the compound's ability to inhibit cancer cell proliferation. nih.gov Similarly, in the development of inhibitors for enzymes like α-amylase and α-glucosidase, the position of substituents on an attached phenyl ring can dramatically alter the inhibitory potency. nih.gov Studies on pyrrolidine (B122466) derivatives as antimalarial agents have also highlighted the importance of specific functional groups and their spatial arrangement for activity. researchgate.net

Below is an interactive data table summarizing the properties of some pyrrolidinone derivatives and related compounds.

Conclusion and Future Research Directions

Prospects for Novel Synthetic Strategies and Methodologies

The synthesis of substituted pyrrolidinones is an active area of chemical research. Methodologies often rely on multi-component reactions or the functionalization of existing chiral building blocks like L-proline. researchgate.netnih.gov Future synthetic work on 3-(4-Nitrophenyl)pyrrolidin-2-one could evolve in several promising directions.

Asymmetric Synthesis: Given that stereochemistry is often paramount for biological activity, the development of robust asymmetric syntheses to access individual enantiomers of this compound is a critical next step. nih.gov This would allow for a precise evaluation of the stereochemical requirements for any observed biological effects.

Advanced Catalysis: The application of modern catalytic systems, including asymmetric organocatalysis and transition-metal catalysis, could provide more efficient, selective, and environmentally benign routes to the target compound and its derivatives. researchgate.net

| Synthetic Approach | Potential Advantage | Relevant Research Context |

| Asymmetric Catalysis | Access to enantiopure compounds for stereospecific biological evaluation. | The stereogenicity of carbons in the pyrrolidine (B122466) ring significantly influences binding to biological targets. nih.gov |

| One-Pot Reactions | Increased efficiency, reduced purification steps, and lower solvent usage. | Successfully applied to the synthesis of N-aryl-l-prolinamides and pyrrolidine-2,3-diones. nih.govjst-ud.vn |

| Flow Chemistry | Enhanced safety for nitration reactions, improved scalability, and process control. | General advantage for reactions involving potentially energetic functional groups like nitro compounds. |

Emerging Avenues for Advanced Functional Material Development

While medicinal applications are a clear focus, the structural features of this compound suggest its potential as a building block for advanced functional materials. This represents a significant knowledge gap and a promising area for new research.

Nonlinear Optical (NLO) Materials: The compound possesses a chiral center and a highly polarizable 4-nitrophenyl group, a common motif in molecules designed for NLO applications. Research into the crystal engineering of this compound could lead to new materials for optical technologies. Related chalcones containing the nitrophenyl group have been investigated for such properties. elsevier.com

Functional Polymers: The pyrrolidinone ring is the repeating unit of polyvinylpyrrolidone (B124986) (PVP), a widely used polymer. The title compound could potentially be used as a functional monomer. Polymerization could yield novel polymers where the pendant nitrophenyl groups impart specific properties, such as a high refractive index, charge-transport capabilities, or sensing functionalities.

Supramolecular Chemistry: The molecule contains both a hydrogen bond donor (the N-H group of the lactam) and multiple hydrogen bond acceptors (the carbonyl oxygen and the nitro group oxygens). This functionality could be exploited to design self-assembling systems, such as organogels or liquid crystals, held together by intermolecular hydrogen bonds. researchgate.net

Interdisciplinary Research Opportunities

The full potential of this compound can best be unlocked through collaborative, interdisciplinary research.

Chemistry and Biology: A synergistic approach between synthetic chemists and chemical biologists is essential. Chemists can develop synthetic routes to the target compound and a library of its derivatives, which biologists can then screen against a wide array of targets (e.g., kinases, proteases, bacterial enzymes) to identify lead compounds. nih.govnih.gov This effort should be supported by computational chemists performing molecular docking and quantitative structure-activity relationship (QSAR) studies to rationalize findings and guide the next round of synthesis.

Materials Science and Physics: Collaboration between chemists, crystallographers, and physicists is needed to explore the compound's potential in materials science. This would involve growing and analyzing single crystals to determine their structure and optical properties, as well as developing and characterizing polymers incorporating the molecule as a monomer. elsevier.comresearchgate.net

Biochemistry and Microbiology: Should the compound exhibit promising antimicrobial activity, detailed biochemical and microbiological studies would be required to elucidate its mechanism of action. This could involve identifying the specific bacterial enzyme it inhibits or investigating whether its activity depends on the reduction of the nitro group by bacterial nitroreductases, a mechanism known for other nitrated antimicrobial agents. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 3-(4-Nitrophenyl)pyrrolidin-2-one, and how are intermediates characterized spectroscopically?

- Methodological Answer : The compound can be synthesized via ultrasound-promoted reactions, which enhance reaction efficiency and yield. Key steps include condensation reactions using nitroaryl precursors and cyclic ketones. Characterization typically involves -NMR and -NMR to confirm the pyrrolidinone ring and nitrophenyl moiety. For example, -NMR peaks near δ 2.5–3.5 ppm correlate with pyrrolidinone protons, while aromatic protons of the nitrophenyl group appear at δ 7.5–8.5 ppm. IR spectroscopy identifies carbonyl stretches (C=O) at ~1700 cm .

Q. How is single-crystal X-ray diffraction (SC-XRD) utilized to determine the molecular structure of this compound derivatives?

- Methodological Answer : SC-XRD analysis involves growing crystals in ethanol or methanol, followed by data collection using diffractometers. Software suites like SHELXL refine atomic coordinates and thermal parameters. For example, a derivative crystallized in the triclinic system (space group ) showed bond angles of ~120° for the nitrophenyl group and a planar pyrrolidinone ring. WinGX and ORTEP-3 are used for visualization and validation of geometric parameters .

Q. What safety protocols are critical during the synthesis and handling of nitroaromatic compounds like this compound?

- Methodological Answer : Use fume hoods to avoid inhalation of nitroaromatic vapors. Wear nitrile gloves and eye protection due to potential skin/eye irritation. Store the compound in airtight containers away from reducing agents to prevent explosive decomposition. Safety Data Sheets (SDS) recommend emergency showers and neutralization protocols for spills.

Advanced Research Questions

Q. How can contradictions in hydrogen bonding patterns within this compound crystal structures be resolved using graph set analysis?

- Methodological Answer : Graph set analysis (e.g., Etter’s formalism ) categorizes hydrogen bonds into motifs like (donor) and (acceptor). For example, N–H···O interactions in the pyrrolidinone ring may form motifs, while nitro-group interactions create chains. Discrepancies arise when polymorphs exhibit varying donor-acceptor distances; these are resolved by comparing geometric tolerances (e.g., ±0.2 Å for H-bond lengths) and thermal motion parameters .

Q. What strategies optimize the refinement of twinned crystals or high-disorder structures of this compound using SHELX and SIR97?

- Methodological Answer : For twinned crystals, SHELXL employs the TWIN and BASF commands to model twin laws (e.g., 180° rotation about the -axis). High-disorder regions (e.g., nitro groups) are treated with ISOR or SIMU restraints to limit anisotropic displacement parameters. SIR97 integrates direct methods for phase determination in low-symmetry space groups (e.g., ) by prioritizing high-intensity reflections () .

Q. How do computational methods (DFT, MD) predict the pharmacological activity of this compound derivatives as CRF-1 receptor antagonists?

- Methodological Answer : Density Functional Theory (DFT) calculates electrostatic potential maps to identify hydrogen-bonding sites (e.g., nitro group as a H-bond acceptor). Molecular docking (e.g., AutoDock Vina ) simulates binding to CRF-1 receptors, with scoring functions prioritizing derivatives showing . Molecular Dynamics (MD) simulations (e.g., GROMACS ) assess stability via root-mean-square deviation (RMSD) of ligand-receptor complexes over 100 ns trajectories .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.